7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
“7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps may involve:
Condensation Reactions: Formation of intermediate Schiff bases.
Cyclization: Intramolecular cyclization to form the pyrrolopyrimidine core.
Substitution Reactions: Introduction of methoxyphenyl and methylphenyl groups through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of acid or base catalysts to accelerate reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to active sites.
Modulate Receptors: Alter receptor function by binding to receptor sites.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE: can be compared with other pyrrolopyrimidines such as:
Uniqueness
The uniqueness of “7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” lies in its specific substitution pattern and the presence of both methoxyphenyl and methylphenyl groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C27H23N3OS |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C27H23N3OS/c1-19-8-6-7-11-21(19)17-32-27-25-24(20-9-4-3-5-10-20)16-30(26(25)28-18-29-27)22-12-14-23(31-2)15-13-22/h3-16,18H,17H2,1-2H3 |
InChI Key |
JGWGIDULHWTSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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